Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
An In-Depth Technical Guide to 4-Fluoro-L-phenylalanine methyl ester HCl
4-Fluoro-L-phenylalanine methyl ester hydrochloride is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest within the scientific community. As a derivative of the essential amino acid L-phenylalanine, its strategic importance lies in the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring. This seemingly minor modification imparts profound changes to the molecule's electronic and lipophilic properties without significantly altering its steric profile.
The incorporation of fluorine, the most electronegative element, can enhance metabolic stability, modulate pKa, and improve the binding affinity of peptides and small molecules to their biological targets.[1][2] The methyl ester and hydrochloride salt forms of this compound enhance its solubility and handling characteristics, making it a versatile and highly valuable building block for researchers. This guide offers a comprehensive overview of its core physicochemical properties, synthesis, characterization, and critical applications, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this compound in their work.
Core Physicochemical Properties
The utility of 4-Fluoro-L-phenylalanine methyl ester HCl in experimental design is fundamentally governed by its physicochemical characteristics. These properties dictate its solubility in various solvent systems, its reactivity in synthetic schemes, and its stability under different storage conditions. A summary of these key parameters is presented below.
| Property | Value | Source(s) |
| Synonyms | L-Phe(4-F)-OMe·HCl, p-Fluoro-L-Phe-OMe·HCl, (S)-2-Amino-3-(4-fluorophenyl)propionic acid methyl ester hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₂FNO₂·HCl | [1][3] |
| Molecular Weight | 233.7 g/mol | [1] |
| CAS Number | 64231-55-6 | [1][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 198 - 200 °C | [1] |
| Purity | Typically ≥ 99% (as determined by HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in Methanol) | [1] |
| Solubility | Faint turbidity in water; soluble in polar organic solvents like methanol. | |
| Storage | Store at 0 - 8 °C in a dry, well-ventilated place. | [1][5] |
Synthesis and Quality Assurance
A robust and reproducible synthetic route coupled with rigorous analytical validation is paramount to ensuring the quality and consistency of 4-Fluoro-L-phenylalanine methyl ester HCl for research applications.
Illustrative Synthetic Pathway: Fischer Esterification
A common and straightforward method for the preparation of amino acid methyl esters is the Fischer esterification. This acid-catalyzed reaction involves treating the parent amino acid with methanol in the presence of a catalyst, which also facilitates the formation of the hydrochloride salt.
The causality behind this choice of reaction is its efficiency and simplicity. Thionyl chloride (SOCl₂) serves as an excellent reagent because it reacts with methanol to form HCl in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction also generates gaseous byproducts (SO₂ and HCl), which drive the equilibrium towards the product side.
Step-by-Step Protocol:
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Reaction Setup: Suspend 4-Fluoro-L-phenylalanine in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer and a drying tube.
-
Reagent Addition: Add thionyl chloride dropwise to the stirred suspension. The addition is performed at low temperature to control the exothermic reaction.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours to ensure complete conversion.
-
Workup: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/ether) to obtain the purified 4-Fluoro-L-phenylalanine methyl ester hydrochloride.[6]
Analytical Characterization Workflow
To ensure the compound meets the high-purity standards required for sensitive applications, a multi-step analytical validation is essential. This self-validating system confirms identity, purity, and stereochemical integrity.
Workflow Steps:
-
Identity Confirmation: Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity, typically showing ≥99%.[1]
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) provides detailed structural information, confirming the correct arrangement of atoms and the presence of fluorine.
-
Chiral Integrity: The specific optical rotation is measured to confirm that the L-enantiomer is present and has not undergone racemization during synthesis.
Core Applications in Scientific Research
The unique properties of 4-Fluoro-L-phenylalanine methyl ester HCl make it a powerful tool in several areas of advanced scientific research.
Peptide Synthesis and Protein Engineering
This compound is a key building block for incorporating a fluorinated probe into peptide sequences.[1] The introduction of fluorine can significantly enhance the stability of peptides against proteolytic degradation, a critical attribute for therapeutic peptides.[2] Furthermore, the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing researchers to probe protein structure, dynamics, and interactions in ways not possible with standard amino acids.[1][7]
Causality: The C-F bond is exceptionally strong and the fluorine atom's steric bulk is minimal, allowing it to replace hydrogen without disrupting the overall peptide conformation. However, its high electronegativity alters the local electronic environment, which can lead to enhanced thermal stability and modified binding interactions.[2]
Drug Development and Medicinal Chemistry
4-Fluoro-L-phenylalanine methyl ester HCl is a crucial intermediate in the synthesis of novel pharmaceuticals.[1] Its incorporation can improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Anticancer Agents: A prominent example is its use as a required building block for melflufen , an anticancer drug investigated for treating multiple myeloma.[2] Melflufen is a peptide-drug conjugate that leverages aminopeptidases to release a cytotoxic payload within cancer cells.
-
Neurological Disorders: The unique properties conferred by fluorine substitution make it an attractive component in the development of drugs targeting the central nervous system.[1]
-
Metabolic Diseases: Fluorinated amino acids are also building blocks for drugs targeting metabolic disorders. For example, D-4-FPhe is a component of Ulimorelin, a ghrelin agonist developed for diabetic gastroparesis.[2]
Biomolecular NMR Spectroscopy
Isotopically labeled versions of 4-Fluoro-L-phenylalanine (e.g., with ¹³C) are designed for advanced biomolecular NMR experiments.[7] Specifically, they are used in aromatic ¹⁹F-¹³C TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which allow for the study of large proteins and protein complexes at high resolution.[7] This application is at the forefront of structural biology, enabling detailed investigation of protein function and drug-target interactions.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of 4-Fluoro-L-phenylalanine methyl ester HCl.
-
Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (0 - 8 °C) to prevent degradation.[1][8] The area should be dry and well-ventilated.
-
Handling: Use with adequate ventilation and avoid generating dust.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as they may cause a vigorous reaction.[9]
This compound is intended for research use only and is not for human, diagnostic, or therapeutic use.[3][5]
References
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Salwiczek, M., et al. (2020). Molecules, 25(10), 2348. [Link]
-
Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Bristol. [Link]
-
4-Fluoro-L-phenylalanine methyl ester HCl, CAS NO:64231-55-6. IndiaMART. [Link]
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